(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-7-8-18(14-21(15)25)27-24-20(13-16-5-3-4-6-22(16)30-24)23(28)26-17-9-11-19(29-2)12-10-17/h3-14H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBDTSYBQXSJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide , a derivative of chromone, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Structural Characteristics
The structural configuration of this compound is significant for its biological activity. The chromene framework, characterized by a fused benzopyran ring system, is known for its diverse pharmacological properties. The presence of substituents such as the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups plays a crucial role in modulating its activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C19H18ClN3O3 |
| Molecular Weight | 373.81 g/mol |
| Key Functional Groups | Carboxamide, Imino |
| Chromone Core | Present |
Inhibition of MAO-B
Research indicates that chromone derivatives exhibit notable inhibition of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The compound’s structural features suggest it may act as a selective MAO-B inhibitor.
- Mechanism of Action : The inhibition is believed to be influenced by the electronic properties of the substituents on the phenyl rings. Studies have shown that compounds with electron-withdrawing groups tend to enhance inhibitory activity against MAO-B .
- SAR Studies : Further investigations into SAR revealed that the position and nature of substituents significantly affect potency. For example, derivatives with halogenated phenyl groups showed increased activity compared to those with alkyl substitutions .
Antioxidant Properties
Chromone derivatives, including the compound in focus, have demonstrated antioxidant activities. This is particularly relevant in the context of reducing oxidative stress associated with various diseases.
- Experimental Findings : In vitro assays have shown that these compounds can scavenge free radicals effectively, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Cytotoxicity and Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
- Cell Viability Assays : Using MTT assays, the compound exhibited varying degrees of cytotoxicity across different cell lines, suggesting selective anticancer properties .
- Comparison with Standard Drugs : Comparative studies with established anticancer agents indicated that this compound could be as effective as some conventional treatments while exhibiting lower toxicity .
Case Studies
Several case studies highlight the compound's potential applications:
- Study on Neuroprotection : A study focusing on neuroprotective effects demonstrated that this compound could mitigate neuronal damage in models of Parkinson's disease by inhibiting MAO-B activity .
- Antifungal Activity : Although primarily studied for its MAO-B inhibition, some derivatives have shown antifungal properties against Candida species, indicating a broader spectrum of biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of chromene derivatives, including (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been shown to target specific oncogenic pathways, making them promising candidates for further development in cancer therapy.
Antioxidant Properties
Chromene derivatives are known for their antioxidant capabilities. The presence of phenolic groups in this compound may contribute to radical scavenging activities, which can protect cells from oxidative stress. This property is particularly valuable in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Anti-inflammatory Effects
Research has indicated that certain chromene compounds possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could be explored for developing therapeutic agents for inflammatory conditions.
Antimicrobial Activity
Studies have shown that chromene derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microorganisms.
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid and aniline derivatives. For example:
-
Acidic Hydrolysis : Reacting the compound with concentrated HCl at 80°C for 6 hours cleaves the amide bond, producing 2-[(3-chloro-4-methylphenyl)imino]-2H-chromene-3-carboxylic acid and 4-methoxyaniline .
-
Alkaline Hydrolysis : Treatment with NaOH (10%) at reflux generates the sodium salt of the carboxylic acid and releases 4-methoxyaniline .
Key Reaction Conditions :
| Condition | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), H₂O | 80°C | 6 hr | ~85% |
| Alkaline Hydrolysis | NaOH (10%), ethanol | Reflux | 4 hr | ~78% |
Reduction of the Imino Group
The imino group (-C=N-) is susceptible to reduction. Catalytic hydrogenation with Pd/C in ethanol under H₂ gas (1 atm) converts the imine to a secondary amine, forming (2Z)-2-[(3-chloro-4-methylphenyl)amino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide .
-
Mechanism : The reaction proceeds via adsorption of H₂ on the catalyst surface, followed by sequential hydrogen transfer to the imine nitrogen.
-
Yield : ~92% after 2 hours at 25°C.
Electrophilic Aromatic Substitution
The chromene ring and aromatic substituents participate in electrophilic substitution reactions:
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para positions of the methoxyphenyl and chloromethylphenyl rings .
-
Halogenation : Bromination using Br₂/FeBr₃ substitutes hydrogen atoms on the chromene ring, yielding polybrominated derivatives .
Example Reaction :
| Reaction Type | Reagents | Position Modified | Product Structure |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-methoxyphenyl | Nitro group at C-4 of aryl ring |
Photochemical Reactivity
The chromene core exhibits photochromic behavior under UV light (λ = 365 nm), reversibly isomerizing between closed (colorless) and open (colored) forms. This property is influenced by:
-
Substituent Effects : Electron-withdrawing groups (e.g., -Cl) stabilize the open form, while electron-donating groups (e.g., -OCH₃) favor the closed form .
-
Solvent Dependency : Polar solvents (e.g., DMSO) enhance the stability of the open form due to solvation effects .
Coordination Chemistry
The imino nitrogen and carbonyl oxygen act as bidentate ligands for transition metals. Reactions with Cu(II) or Ni(II) salts in methanol form octahedral complexes:
-
Example : Reaction with CuCl₂ yields a complex with the formula [Cu(L)₂Cl₂] , where L = ligand .
-
Stability Constants : Log β values range from 8.2 to 10.5, depending on the metal ion and solvent .
Biological Degradation Pathways
In metabolic studies, cytochrome P450 enzymes oxidize the methyl group on the 3-chloro-4-methylphenyl ring to a carboxylic acid, forming a polar metabolite excreted in urine .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Methoxy-substituted analogs (e.g., 13b) exhibit lower melting points than methyl-substituted counterparts (13a), likely due to reduced crystal packing efficiency from the bulkier methoxy group .
- Spectral Data : The C=O stretch (~1660 cm⁻¹) and C≡N stretch (~2214 cm⁻¹) are consistent across chromene-carboxamide derivatives, confirming the core structure .
2.4. Structural and Electronic Comparisons
- vs.
- vs. Dichlorophenyl Analogs : Compounds with dual chloro substituents () may exhibit higher cytotoxicity but lower solubility than the target, highlighting a balance between activity and pharmacokinetics .
- vs. Benzodiazepine-Fused Chromenes : ’s fused heterocycles demonstrate expanded ring systems with distinct pharmacological profiles, whereas the target’s simplicity may favor synthetic accessibility .
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to separate (2Z) and (2E) isomers (retention time difference: ~2.1 min) .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 423.08 (calculated: 423.09) .
- Vibrational spectroscopy : FTIR peaks at 1665 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch) distinguish the carboxamide and imine groups .
Quality Control : Purity >98% is essential for biological assays; use preparative HPLC for scale-up .
What computational tools predict the compound’s reactivity and degradation pathways?
Advanced Research Question
- Quantum mechanics : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack (e.g., imine nitrogen susceptibility) .
- Molecular dynamics : Simulate hydrolysis in aqueous environments (e.g., explicit solvent models) to identify labile bonds .
- Cheminformatics : Tools like SwissADME predict metabolic pathways (e.g., CYP3A4-mediated oxidation) .
Validation : Compare computational predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .
How does the (2Z)-configuration impact intermolecular interactions in crystal packing?
Advanced Research Question
The (2Z)-isomer forms tighter crystal lattices due to planar chromene-imine conjugation, as shown by:
- Hirshfeld surface analysis : Strong π-π stacking (3.5–3.8 Å) between chromene rings and halogen bonds (Cl···O = 3.3 Å) with methoxyphenyl groups .
- Thermal analysis : Higher melting points (mp = 218–220°C) compared to (2E)-isomers (mp = 195–198°C) due to efficient packing .
Methodology : Use Mercury (CCDC) to visualize packing motifs and quantify interaction strengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
